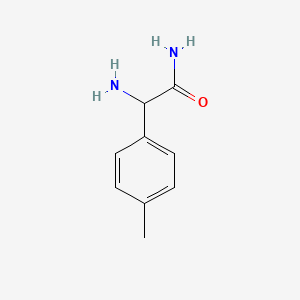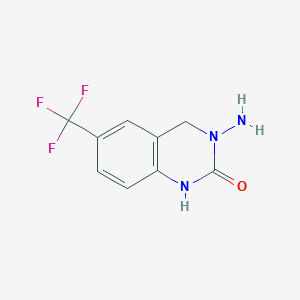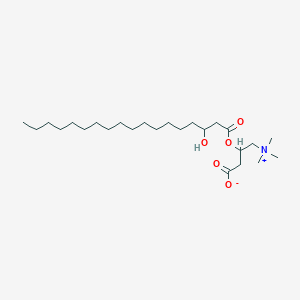![molecular formula C13H20N4O B12108333 N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide](/img/structure/B12108333.png)
N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(アミノメチル)フェニル]-4-メチルピペラジン-1-カルボキサミドは、分子式C13H20N4Oの化学化合物です。化学、生物学、医学、産業など、さまざまな科学研究分野における用途で知られています。この化合物は、フェニル環に結合したアミノメチル基、ピペラジン環、カルボキサミド基を含む独自の構造が特徴です。
準備方法
合成経路と反応条件
N-[3-(アミノメチル)フェニル]-4-メチルピペラジン-1-カルボキサミドの合成は、通常、複数のステップを伴います。一般的な方法の1つは、適切なカップリング剤の存在下で、3-(アミノメチル)アニリンと4-メチルピペラジンを反応させることです。反応条件には、ジクロロメタンまたはエタノールなどの溶媒が必要とされることが多く、反応は通常、室温またはわずかに高温で行われます。
工業的製造方法
工業的な環境では、N-[3-(アミノメチル)フェニル]-4-メチルピペラジン-1-カルボキサミドの製造には、大規模なバッチプロセスまたは連続フロープロセスが用いられる場合があります。自動化された反応器と反応パラメーターの正確な制御により、最終製品の収率と純度が高くなります。工業的方法では、廃棄物を最小限に抑え、生産コストを削減するために、反応条件を最適化することに重点が置かれます。
化学反応の分析
反応の種類
N-[3-(アミノメチル)フェニル]-4-メチルピペラジン-1-カルボキサミドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: この化合物は、求核置換反応を起こすことができ、アミノメチル基またはピペラジン環は、他の官能基で置換されます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム; 通常、水性または有機溶媒中で行われます。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム; 反応は、エタノールやテトラヒドロフランなどの溶媒中で行われることがよくあります。
置換: ハロゲン化物、アミン、チオールなどのさまざまな求核剤; 反応は、ジクロロメタンやアセトニトリルなどの溶媒中で行われます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により対応するカルボン酸またはケトンが得られる場合があり、還元によりアミンまたはアルコールが得られます。置換反応により、さまざまな官能基を持つさまざまな誘導体が得られる可能性があります。
科学的研究の応用
N-[3-(アミノメチル)フェニル]-4-メチルピペラジン-1-カルボキサミドは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。
医学: 特定の疾患を標的にする新薬の開発など、潜在的な治療応用について調査されています。
産業: 特殊化学品の製造に、および医薬品や農薬の合成における中間体として使用されています。
作用機序
N-[3-(アミノメチル)フェニル]-4-メチルピペラジン-1-カルボキサミドの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素や受容体に結合することで、それらの活性を調節する可能性があります。たとえば、病気の経路に関与する特定の酵素を阻害したり、有益な細胞応答を引き起こす受容体を活性化したりすることがあります。正確な分子標的と経路は、特定の用途と化合物が使用される生物学的コンテキストによって異なります。
類似化合物との比較
N-[3-(アミノメチル)フェニル]-4-メチルピペラジン-1-カルボキサミドは、次のような他の類似化合物と比較することができます。
N-[3-(アミノメチル)ベンジル]アセタミジン: この化合物は、フェニル環に結合したアミノメチル基も含まれていますが、ピペラジン環ではなくアセタミジン基が存在している点が異なります。
N-[3-(アミノメチル)-4-フルオロフェニル]-5-(4-フルオロフェニル)-5-(トリフルオロメチル)-4,5-ジヒドロイソキサゾール-3-アミン: この化合物は、フルオロ化されたフェニル環とイソキサゾール環が含まれており、N-[3-(アミノメチル)フェニル]-4-メチルピペラジン-1-カルボキサミドとは構造的に異なります。
N-[3-(アミノメチル)フェニル]-4-メチルピペラジン-1-カルボキサミドの独自性は、異なる化学的および生物学的特性を与える、官能基の特定の組み合わせにあります。これは、さまざまな研究および産業アプリケーションにとって貴重な化合物です。
特性
分子式 |
C13H20N4O |
|---|---|
分子量 |
248.32 g/mol |
IUPAC名 |
N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C13H20N4O/c1-16-5-7-17(8-6-16)13(18)15-12-4-2-3-11(9-12)10-14/h2-4,9H,5-8,10,14H2,1H3,(H,15,18) |
InChIキー |
JNFRFQOEHTZSKT-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(=O)NC2=CC=CC(=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B12108262.png)



![7-Oxabicyclo[4.1.0]heptane-3-carboxylicacid, 4-methyl-, (4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl ester](/img/structure/B12108281.png)



amine](/img/structure/B12108302.png)
![2-[(2-acetamido-3-phenylpropanoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12108314.png)

